3-Deacetylsalannin
Overview
Description
3-Deacetylsalannin is a limonoid compound that is derived from salannin by replacing the acetyloxy group at position 6 with a hydroxy group. It is naturally found in the seeds of the neem tree (Azadirachta indica) and is known for its various biological activities, including anti-inflammatory properties .
Mechanism of Action
Target of Action
Deacetylsalannin is a limonoid compound primarily isolated from the neem tree (Azadirachta indica) . Its primary targets include various enzymes and receptors involved in inflammatory and immune responses. Specifically, it has been shown to interact with cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
Mode of Action
Deacetylsalannin exerts its effects by inhibiting the activity of COX enzymes, particularly COX-2. This inhibition reduces the synthesis of pro-inflammatory prostaglandins, thereby diminishing inflammation and pain . Additionally, deacetylsalannin may interact with other molecular targets involved in immune modulation, contributing to its anti-inflammatory properties .
Biochemical Pathways
The inhibition of COX enzymes by deacetylsalannin affects the arachidonic acid pathway, which is responsible for the production of various eicosanoids, including prostaglandins and leukotrienes . By reducing the levels of these inflammatory mediators, deacetylsalannin helps to mitigate inflammation and its associated symptoms. This action can have downstream effects on other signaling pathways involved in immune responses and cellular proliferation .
Result of Action
At the molecular level, deacetylsalannin’s inhibition of COX enzymes leads to a decrease in the production of pro-inflammatory prostaglandins . This results in reduced inflammation, pain, and swelling. At the cellular level, deacetylsalannin can modulate immune cell activity, potentially enhancing the body’s ability to respond to infections and other immune challenges . These effects contribute to the compound’s overall anti-inflammatory and immunomodulatory properties .
Action Environment
The efficacy and stability of deacetylsalannin can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds . For instance, the compound’s stability may be compromised in highly acidic or basic environments, affecting its bioavailability and therapeutic efficacy . Additionally, interactions with other dietary components or medications can alter its pharmacokinetic profile, potentially enhancing or diminishing its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Deacetylsalannin can be synthesized by deacetylating salannin. The process involves the removal of the acetyl group from salannin, typically using hydrolysis reactions under acidic or basic conditions . The reaction conditions may vary, but common reagents include hydrochloric acid or sodium hydroxide, and the reaction is usually carried out at elevated temperatures to facilitate the deacetylation process.
Industrial Production Methods
Industrial production of deacetylsalannin involves the extraction of neem seeds followed by purification processes. The seeds are first subjected to solvent extraction using n-hexane to obtain the crude extract, which is then purified using chromatographic techniques to isolate deacetylsalannin.
Chemical Reactions Analysis
Types of Reactions
3-Deacetylsalannin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert deacetylsalannin into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the deacetylsalannin molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can produce alcohols .
Scientific Research Applications
3-Deacetylsalannin has a wide range of scientific research applications:
Comparison with Similar Compounds
3-Deacetylsalannin is unique among limonoids due to its specific structural features and biological activities. Similar compounds include:
Salannin: The parent compound from which deacetylsalannin is derived.
Azadirachtin: Another limonoid found in neem with potent insecticidal properties.
Nimbin: A limonoid with anti-inflammatory and antimicrobial activities.
Compared to these compounds, deacetylsalannin has distinct properties, such as its specific anti-inflammatory effects and its role as a plant metabolite .
Properties
IUPAC Name |
[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42O8/c1-8-16(2)29(35)40-23-13-22(33)30(4)15-38-26-27(30)31(23,5)21(12-24(34)36-7)32(6)25-17(3)19(18-9-10-37-14-18)11-20(25)39-28(26)32/h8-10,14,19-23,26-28,33H,11-13,15H2,1-7H3/b16-8+/t19-,20-,21-,22-,23+,26-,27+,28-,30-,31+,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNRBOGIPLCVIM-LJEOTECVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C(C4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]1([C@H]([C@]4([C@@H]3O[C@H]5C4=C([C@@H](C5)C6=COC=C6)C)C)CC(=O)OC)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316747 | |
Record name | Deacetylsalannin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1110-56-1 | |
Record name | Deacetylsalannin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1110-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deacetylsalannin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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